BenchChemオンラインストアへようこそ!

4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile

Anticancer Cytotoxicity A549

4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile (CAS 344282-32-2) is a synthetic 4‑oxobutanenitrile derivative with a molecular formula of C₁₈H₁₅Cl₂NO and a molecular weight of 332.22 g·mol⁻¹. The compound features a butanenitrile backbone substituted at the 2‑position with a 4‑ethylphenyl ring and at the 4‑position with a 3,4‑dichlorophenyl ketone moiety.

Molecular Formula C18H15Cl2NO
Molecular Weight 332.22
CAS No. 344282-32-2
Cat. No. B2812370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile
CAS344282-32-2
Molecular FormulaC18H15Cl2NO
Molecular Weight332.22
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N
InChIInChI=1S/C18H15Cl2NO/c1-2-12-3-5-13(6-4-12)15(11-21)10-18(22)14-7-8-16(19)17(20)9-14/h3-9,15H,2,10H2,1H3
InChIKeyVHKBWKSCSXHVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile (CAS 344282-32-2): Baseline Characterization for Procurement


4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile (CAS 344282-32-2) is a synthetic 4‑oxobutanenitrile derivative with a molecular formula of C₁₈H₁₅Cl₂NO and a molecular weight of 332.22 g·mol⁻¹ . The compound features a butanenitrile backbone substituted at the 2‑position with a 4‑ethylphenyl ring and at the 4‑position with a 3,4‑dichlorophenyl ketone moiety. It is listed by several specialty chemical suppliers for research use only, typically at purities of 95–98 % . However, a comprehensive search of primary literature, patent databases, and authoritative cheminformatics resources (PubChem, ChEMBL, ZINC) reveals a critical scarcity of peer‑reviewed biological, pharmacological, or physicochemical characterization data for this specific compound. The available information is largely confined to vendor‑generated technical datasheets, and the product has been marked as discontinued by at least one supplier .

Why In‑Class 4‑Oxobutanenitrile Analogs Cannot Substitute for CAS 344282-32-2


Within the 4‑oxobutanenitrile subclass, even minor alterations to the aryl substitution pattern can profoundly alter lipophilicity, metabolic stability, target binding, and off‑target profiles. The specific combination of a 3,4‑dichlorophenyl ketone and a 4‑ethylphenyl group at the α‑carbon defines a unique steric and electronic landscape that is not reproduced by close analogs such as 2-(4‑chlorophenyl)-4-(3,4‑dichlorophenyl)-4-oxobutanenitrile (CAS 344282-23-1) or 4-(3,4‑dichlorophenyl)-2-phenyl-4-oxobutanenitrile . In the absence of head‑to‑head comparative data, generic substitution risks introducing uncharacterized changes in reactivity, solubility, and biological response, undermining experimental reproducibility and procurement value . The following section examines the limited quantitative evidence that is available and explicitly flags where high‑strength differentiation data are missing.

Quantitative Differentiation Evidence for 4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile (CAS 344282-32-2)


Cytotoxicity Against A549 Lung Cancer Cells: Target Compound vs. Doxorubicin

In a vendor‑disclosed in‑vitro cytotoxicity study, 4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile exhibited an IC₅₀ of 15.73 µg·mL⁻¹ against the A549 human lung adenocarcinoma cell line after 72 h treatment. The standard chemotherapeutic agent doxorubicin showed an IC₅₀ of 5.00 µg·mL⁻¹ under the same conditions . This represents a 3.15‑fold lower potency for the target compound relative to doxorubicin. Important caveats: the data originate exclusively from a vendor datasheet and lack peer‑reviewed validation; no direct comparison with close structural analogs (e.g., the 4‑chlorophenyl or 4‑methylphenyl congeners) is available. Therefore, this evidence is tagged as “Supporting evidence” and should be interpreted with caution.

Anticancer Cytotoxicity A549

DPPH Radical Scavenging: Target Compound vs. Butylated Hydroxy Anisole (BHA)

The DPPH free‑radical scavenging assay results, disclosed on a vendor datasheet, describe the compound’s antioxidant capacity as “moderate” and “comparable to lower concentrations of BHA” . No IC₅₀ or %‑scavenging values are provided for either the target compound or BHA, precluding quantitative comparison. This qualitative statement is insufficient to establish a reliable differentiation claim.

Antioxidant DPPH Radical Scavenging

Structural Uniqueness: 4‑Ethylphenyl vs. 4‑Chlorophenyl and 4‑Methylphenyl Analogs

The target compound is distinguished from its closest commercially listed analogs by the presence of a 4‑ethylphenyl group at the 2‑position, whereas the close analog 2-(4‑chlorophenyl)-4-(3,4‑dichlorophenyl)-4-oxobutanenitrile (CAS 344282-23-1) bears a 4‑chlorophenyl substituent, and another listed analog 4-(3,4‑dichlorophenyl)-2-(4‑methylphenyl)-4-oxobutanenitrile carries a 4‑methylphenyl group . The ethyl substituent increases lipophilicity (estimated ΔlogP ≈ +0.5–0.7 relative to the methyl analog) and introduces greater conformational flexibility compared to the chloro analog. No experimental binding, ADME, or functional assay data are available to quantify the biological impact of this substitution difference.

Structure–Activity Relationship Substituent Effect Lipophilicity

Recommended Application Scenarios for 4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile Based on Available Evidence


Exploratory Cytotoxicity Screening in Cancer Cell Lines

Given the vendor‑reported IC₅₀ of 15.73 µg·mL⁻¹ against A549 cells , the compound may serve as a starting point for exploratory cytotoxicity screening. Researchers should independently verify this activity and compare it head‑to‑head with the 4‑chlorophenyl and 4‑methylphenyl analogs to establish a meaningful structure–activity relationship.

Chemical Probe for Studying 4‑Oxobutanenitrile Reactivity and Derivatization

The compound’s dual functionality (nitrile, ketone, and electron‑rich/electron‑poor aromatic rings) makes it a candidate for studying regioselective transformations such as nucleophilic addition, reduction, and electrophilic aromatic substitution . Its behavior can be benchmarked against simpler 4‑oxobutanenitriles to map substituent effects on reaction yields and selectivity.

Method Development Standard in Chromatography or Mass Spectrometry

The compound’s distinct molecular weight (332.22 g·mol⁻¹) and characteristic isotopic pattern from two chlorine atoms make it suitable as a retention‑time or mass‑accuracy standard during LC‑MS method development, provided its purity is independently verified and compared with certified reference materials.

Quote Request

Request a Quote for 4-(3,4-Dichlorophenyl)-2-(4-ethylphenyl)-4-oxobutanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.